molecular formula C10H7F3 B2498050 (2,3,3-Trifluorocyclobuten-1-yl)benzene CAS No. 344-12-7

(2,3,3-Trifluorocyclobuten-1-yl)benzene

Cat. No.: B2498050
CAS No.: 344-12-7
M. Wt: 184.161
InChI Key: NKHRFOPJWXTOSP-UHFFFAOYSA-N
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Description

(2,3,3-Trifluorocyclobuten-1-yl)benzene is an organic compound characterized by a benzene ring attached to a trifluorocyclobutene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,3-Trifluorocyclobuten-1-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a trifluorocyclobutene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,3-Trifluorocyclobuten-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of nitrobenzene or halobenzene derivatives.

Scientific Research Applications

(2,3,3-Trifluorocyclobuten-1-yl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2,3,3-Trifluorocyclobut-1-en-1-yl)benzene
  • Trifluoromethylbenzene
  • Cyclobutylbenzene

Uniqueness

(2,3,3-Trifluorocyclobuten-1-yl)benzene is unique due to the presence of the trifluorocyclobutene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2,3,3-trifluorocyclobuten-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c11-9-8(6-10(9,12)13)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHRFOPJWXTOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C1(F)F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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